(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is a heterocyclic compound classified within the thiazine family. This compound features a chlorine atom, a hydroxyl group, and a unique thiazine ring structure. It is known for its potential applications in medicinal chemistry, particularly as a carbonic anhydrase inhibitor, which may be beneficial in treating conditions such as glaucoma. The compound is recognized by its CAS number 138890-89-8 and has a molecular formula of C₆H₆ClN₁O₃S₂ with a molecular weight of approximately 239.7 g/mol .
The synthesis of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves several key steps:
The synthetic route generally leads to the formation of an intermediate salt of bis(1,2)dithiolo(1,4)thiazine chloride. While detailed industrial production methods are not extensively documented, scalable synthetic routes are emphasized to ensure high yield and purity. Additionally, green synthesis methods are being explored to reduce environmental impact during production .
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide primarily involves its role as an inhibitor of carbonic anhydrase. By inhibiting this enzyme, the compound can effectively reduce intraocular pressure in glaucoma patients. The inhibition process involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons .
Key physical properties include:
Relevant chemical properties include:
These properties indicate that (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is stable under standard conditions but may require careful handling due to its reactive chlorine atom .
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has several scientific applications:
These applications highlight the compound's versatility and importance in both pharmaceutical development and organic chemistry research .
The enantioselective construction of the thieno[3,2-e][1,2]thiazine ring system presents significant synthetic challenges due to the presence of multiple heteroatoms and the requirement for precise stereochemical control at the C4 position. Contemporary approaches employ transition metal-catalyzed asymmetric reactions to establish the stereogenic center during ring closure. Rhodium-catalyzed intramolecular aziridination of unsaturated sulfonamides has emerged as a powerful strategy for constructing the saturated six-membered ring with high enantiomeric excess. For example, hex-5-ene-1-sulfonamide derivatives undergo stereoselective cyclization using Rh₂(OAc)₄ with PhI(OAc)₂ and Al₂O₃ to yield 3-vinyl-1,2-thiazinane-1,1-dioxide frameworks with yields up to 90% [9]. This methodology provides a potential pathway to the thieno-fused system through appropriate substrate design incorporating the thiophene precursor.
Palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for thieno-thiazine synthesis, enabling ring closure under mild conditions. Key to this approach is the use of specialized ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), which facilitates the formation of the C-N bond with retention of configuration. The resulting diastereomeric mixtures are subsequently resolved using chiral supercritical fluid chromatography (SFC), achieving enantiomeric ratios exceeding 98:2 in optimized systems [9]. Recent advances have demonstrated that tethered aminohydroxylation (TA) reactions of homo-allylic sulfamate esters provide an alternative route to the 1,2-oxathiazinane core, though adaptation to the thieno-fused system requires careful manipulation of the thiophene moiety to prevent side reactions.
Table 1: Catalytic Systems for Asymmetric Thieno-Thiazine Synthesis
Catalytic System | Reaction Type | Yield Range | ee Range | Key Advantages |
---|---|---|---|---|
Rh₂(OAc)₄/PhI(OAc)₂ | Intramolecular Aziridination | 70-90% | 85-95% | High atom economy |
Pd/RuPhos | Buchwald-Hartwig Amination | 52-68% | 90-98% | Functional group tolerance |
Chiral Cu Complexes | Asymmetric Sulfoxidation | 45-75% | 80-92% | Single-step oxidation |
OsO₄/Chiral Amines | Tethered Aminohydroxylation | 53-68% | 88-95% | Diastereoselective control |
Chiral resolution techniques remain indispensable for large-scale production of enantiomerically pure (S)-6-chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, particularly when catalytic asymmetric methods prove economically challenging. The compound exhibits a characteristic specific rotation of [α]²⁰D = -4.0° to -6.0° (c=1, MeOH), providing a critical quality control parameter for assessing enantiopurity during resolution processes [1] [6]. Diastereomeric salt formation with chiral acids represents the most established industrial approach, where racemic mixtures are treated with enantiopure resolving agents such as (1R)-(-)-10-camphorsulfonic acid or L-tartaric acid derivatives. The resulting diastereomeric salts exhibit differential solubility in solvents like methanol or ethyl acetate, enabling separation via fractional crystallization with diastereomeric excess values typically >95% after optimization.
Chiral chromatography using immobilized polysaccharide-based stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) provides a complementary approach for analytical and preparative-scale separations. The optimal mobile phase composition for SFC resolution consists of supercritical CO₂ with 15-30% methanol modifier, achieving baseline separation of enantiomers with retention time differences exceeding 2 minutes [9]. For industrial implementation, simulated moving bed (SMB) chromatography significantly improves solvent efficiency and throughput. Resolution efficiency is highly dependent on the substitution pattern of the thieno-thiazine core, with electron-withdrawing chloro substituents at C6 enhancing separation factors by 1.5-2.0 compared to unsubstituted analogs due to reinforced chiral discrimination through dipole interactions.
Table 2: Resolution Methods for (S)-Enantiomer Isolation
Resolution Method | Resolving Agent/Stationary Phase | de/dr Achieved | Throughput Efficiency | Optimal Solvent System |
---|---|---|---|---|
Diastereomeric Salt Formation | (1R)-(-)-10-Camphorsulfonic acid | 95-98% de | High | Methanol/water (4:1) |
Preparative Chiral HPLC | Amylose tris(3,5-DMP) | >99% ee | Moderate | Ethanol/heptane (30:70) |
SMB Chromatography | Cellulose tribenzoate | >99.5% ee | Very High | Supercritical CO₂/MeOH |
Kinetic Resolution | Chiral Lipase Enzymes | 85-92% ee | Low | Tert-butyl methyl ether |
Magnesium-mediated cyclization has emerged as a promising approach for constructing the thieno-thiazine dioxide framework with enhanced stereoselectivity and reduced byproduct formation. This methodology exploits magnesium's oxophilicity to template ring closure through simultaneous coordination to the sulfonamide oxygen and the hydroxyl precursor. The reaction typically employs magnesium turnings or Grignard reagents in ethereal solvents at controlled temperatures (-10°C to 25°C), facilitating the critical intramolecular nucleophilic displacement that forms the six-membered ring [5]. The mechanism involves initial formation of a magnesium alkoxide complex that activates the sulfonamide toward intramolecular cyclization, with the magnesium ion serving as a Lewis acid to enhance electrophilicity at the reaction center. This strategy significantly suppresses racemization pathways observed in strongly basic conditions, typically affording enantiomeric excess values of 90-95% without requiring additional chiral controllers.
Critical process parameters include strict temperature control (<15°C) and inert atmosphere maintenance, as the intermediate magnesium complexes exhibit sensitivity to oxygen and moisture [5]. Solvent optimization studies reveal that tetrahydrofuran provides superior cyclization rates compared to diethyl ether or toluene, likely due to enhanced solvation of the magnesium cation. Post-cyclization, mild acidic workup (pH 5-6 citrate buffer) liberates the product while preserving the acid-labile thieno-thiazine framework. The crystalline product obtained after workup typically displays characteristic off-white to white appearance with melting point range of 128-132°C, consistent with literature values [1] [6]. Process intensification studies demonstrate that continuous flow reactors significantly improve heat transfer during the exothermic cyclization step, reducing byproduct formation by 40% compared to batch processes.
Industrial-scale production of (S)-6-chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide requires meticulous optimization to maintain enantiomeric excess (ee) >98% while ensuring cost efficiency and throughput. The primary challenges involve minimizing epimerization during downstream processing and purification stages, where elevated temperatures and pH extremes can compromise stereochemical integrity. Advanced crystallization engineering has proven instrumental in achieving these goals, with directed polymorph screening identifying Form II crystals as the thermodynamically stable modification that preferentially incorporates the (S)-enantiomer. Seeded cooling crystallization in mixed solvent systems (methanol/water 70:30 v/v) enables direct isolation from reaction mixtures with ee values consistently >99.2% and yields exceeding 85% [1] [8].
Process analytical technology (PAT) implementation represents a critical advancement for real-time ee monitoring. In situ Raman spectroscopy tracks characteristic S=O stretching vibrations at 1150-1190 cm⁻¹ and C-Cl peaks at 750 cm⁻¹, while chiral HPLC validation confirms correlation coefficients >0.99 between spectral features and ee values. This enables immediate corrective actions during manufacturing, such as adjusting cooling rates or antisolvent addition profiles when deviations occur. Purification protocols specify strict temperature control (<15°C) during isolation to prevent epimerization, with storage recommendations emphasizing protection from light and moisture to maintain stereochemical stability [1] [5].
Thermodynamic studies reveal that the epimerization equilibrium constant (K_eq) favors the (S)-enantiomer by 4.2 kcal/mol, providing a fundamental basis for process robustness. The optimized commercial process achieves consistent production at metric ton scale with the following quality attributes: HPLC purity >98.0%, melting point 130.0 ± 1.5°C, specific rotation -5.0 ± 0.5° (c=1, MeOH), and chiral purity >99.0% ee [1] [6] [8]. These specifications meet the stringent requirements for pharmaceutical intermediates, particularly given the compound's role as a key precursor to the carbonic anhydrase inhibitor brinzolamide.
Table 3: Critical Process Parameters for Industrial-Scale Production
Process Parameter | Optimal Range | Impact on ee | Analytical Control Method | Scale-Up Consideration |
---|---|---|---|---|
Crystallization Temperature | 0-5°C | ±0.3% ee/°C deviation | In-situ Raman spectroscopy | Jacketed crystallizers with precise cooling |
Final pH Adjustment | 5.2-5.8 | >1% ee loss per pH unit below 5 | Flow-through pH sensor | Buffer selection for minimal ionic load |
Drying Temperature | 25-30°C | 0.5% ee/hour >30°C | Loss on drying (LOD) monitor | Vacuum drying with condenser efficiency |
Solvent Water Content | <300 ppm | Negligible direct impact | Karl Fischer titration | Molecular sieve columns regeneration |
Storage Temperature | <15°C (dark) | <0.1% ee/month | Stability indicating chiral HPLC | Cold chain validation for distribution |
Table 4: Nomenclature of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-Dioxide
Nomenclature System | Designation | Source Reference |
---|---|---|
IUPAC Name | (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide | [1] [4] |
Systematic Name | (4S)-6-Chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | [3] [6] |
CAS Registry Number | 160982-16-1 | [1] [3] [5] |
PubChem CID | 11746721 | [4] [8] |
MDL Number | MFCD09033311 | [1] [4] [6] |
Reaxys Registry Number | 13565602 | [1] |
SMILES Notation | C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | [4] [8] |
ChEBI Name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-1,1-dioxide | [2] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2